molecular formula C5H6BrN3 B11726933 3,5-Diamino-2-bromopyridine

3,5-Diamino-2-bromopyridine

Cat. No.: B11726933
M. Wt: 188.03 g/mol
InChI Key: RMLMMOGUWARCPJ-UHFFFAOYSA-N
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Description

3,5-Diamino-2-bromopyridine is a heterocyclic organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, characterized by the presence of two amino groups at positions 3 and 5, and a bromine atom at position 2. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diamino-2-bromopyridine can be synthesized through the reduction of 2-amino-3-nitro-5-bromopyridine. One common method involves dissolving 2-amino-3-nitro-5-bromopyridine in a mixture of phosphoric acid and ethanol, followed by the addition of a saturated solution of hydrogen chloride in ethanol, concentrated hydrochloric acid, and 10% Raney-Nickel catalyst. The mixture is then subjected to high pressure and moderate temperature until the reaction is complete .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-2-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon or Raney-Nickel under hydrogen atmosphere.

Major Products:

  • Substituted pyridines with various functional groups.
  • Oxidized or reduced derivatives of this compound.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

3,5-Diamino-2-bromopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diamino-2-bromopyridine is primarily based on its ability to interact with various molecular targets through its amino and bromine functional groups. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Uniqueness: 3,5-Diamino-2-bromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups and bromine atom allow for diverse chemical modifications, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-bromopyridine-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLMMOGUWARCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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